molecular formula C27H21N3O5S B14954602 ethyl 4-(5-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate

ethyl 4-(5-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B14954602
M. Wt: 499.5 g/mol
InChI Key: VDVKRIJDELAUIS-HAHDFKILSA-N
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Description

Ethyl 4-(5-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound that features a thiazolo[3,2-b][1,2,4]triazine core

Preparation Methods

The synthesis of ethyl 4-(5-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzylamine with a suitable thiazolo[3,2-b][1,2,4]triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-(5-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(5-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(5-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 4-(5-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate can be compared with other thiazolo[3,2-b][1,2,4]triazine derivatives. Similar compounds include:

  • Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-yl]methyl}thiazolo[3,2-b][1,2,4]triazine
  • Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate These compounds share structural similarities but may differ in their specific chemical properties and applications.

Properties

Molecular Formula

C27H21N3O5S

Molecular Weight

499.5 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[6-[(4-methylphenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C27H21N3O5S/c1-3-34-26(33)19-10-8-18(9-11-19)22-13-12-20(35-22)15-23-25(32)30-27(36-23)28-24(31)21(29-30)14-17-6-4-16(2)5-7-17/h4-13,15H,3,14H2,1-2H3/b23-15-

InChI Key

VDVKRIJDELAUIS-HAHDFKILSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)C)S3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)C)S3

Origin of Product

United States

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